1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

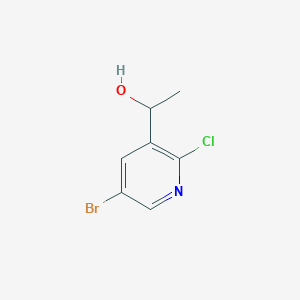

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which precisely describes its structural composition according to standardized naming conventions. This nomenclature reflects the compound's fundamental architecture, wherein the pyridine ring serves as the core heterocyclic structure with specific halogen substitutions at defined positions. The systematic name indicates the presence of a bromine atom at the 5-position and a chlorine atom at the 2-position of the pyridine ring, with an ethanol group attached to the 3-position.

The structural representation of this compound demonstrates a six-membered aromatic heterocycle containing one nitrogen atom, characteristic of pyridine derivatives. The molecular architecture incorporates two distinct halogen substituents that significantly influence the compound's electronic properties and reactivity patterns. The ethanol moiety, consisting of a two-carbon chain terminating in a hydroxyl group, is directly bonded to the pyridine ring at the 3-position, creating a secondary alcohol functionality that contributes to the molecule's overall polarity and hydrogen-bonding capabilities.

The three-dimensional conformational structure of this compound has been computationally analyzed and documented in chemical databases, revealing specific spatial arrangements that affect its chemical behavior and potential interactions. The presence of both electron-withdrawing halogen atoms and the electron-donating hydroxyl group creates a complex electronic environment that influences the compound's reactivity profile. The molecular geometry demonstrates typical pyridine ring planarity with the ethanol side chain extending outward from the aromatic system, allowing for diverse intermolecular interactions.

Advanced computational studies have provided detailed insights into the compound's structural characteristics, including bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. These structural parameters are crucial for understanding the compound's chemical reactivity and potential applications in synthetic chemistry. The systematic nomenclature accurately captures all these structural features in a concise yet comprehensive manner that allows for unambiguous identification and communication within the scientific community.

Structure

2D Structure

Properties

IUPAC Name |

1-(5-bromo-2-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTWHKVMEWGTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Bromo-2-chloropyridin-3-yl)ethanol, with the CAS number 1111638-41-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyridine derivatives and exhibits various pharmacological properties that may be beneficial in therapeutic applications.

- Molecular Formula : C7H7BrClNO

- Molecular Weight : 236.5 g/mol

- Physical State : Solid at room temperature

- Safety Classifications : Classified under GHS07 with hazard statements indicating irritation to skin and eyes, and respiratory tract .

Case Study: Anticancer Activity

In a study evaluating similar pyridine derivatives, compounds were tested against multiple cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (leukemia). The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BPU | Jurkat | 4.64 ± 0.08 |

| BPU | HeLa | Not specified |

| BPU | MCF-7 | Not specified |

These findings suggest that derivatives of pyridine can effectively inhibit cell proliferation and induce apoptosis in cancer cells, warranting further investigation into the specific effects of this compound .

The mechanism by which pyridine derivatives exert their anticancer effects often involves:

- Cell Cycle Arrest : Inducing arrest in specific phases of the cell cycle.

- Apoptosis Induction : Triggering programmed cell death pathways.

- Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.

Computational docking studies have indicated favorable binding affinities with targets such as matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis .

Other Biological Activities

Apart from anticancer properties, compounds structurally related to this compound have been explored for other biological activities:

- Antimicrobial Activity : Some studies suggest that pyridine derivatives exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other similar compounds is essential:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Potential (needs study) | Limited evidence | Limited evidence |

| 1-(4-Chloro-phenyl)-pyridin-3-ol | High | Moderate | High |

| 1-(2-Methylpyridin-3-yl)-ethanol | Moderate | High | Moderate |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS: 886365-47-5)

(5-Bromo-2-chloropyridin-3-yl)methanol (CAS: 742100-75-0)

- Molecular Formula: C₆H₅BrClNO

- Molecular Weight : 222.47 g/mol

- Key Differences: Shorter carbon chain (methanol vs. ethanol), reducing steric hindrance. Lower boiling point and solubility compared to the ethanol derivative due to reduced molecular weight .

1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (CAS: 1190198-15-2)

- Molecular Formula: C₈H₇BrClNO

- Molecular Weight : 248.50 g/mol

- Key Differences: Additional methyl group at the 2-position of the pyridine ring, increasing lipophilicity (XLogP3: 2.6 vs. ~1.5 for the ethanol derivative) . Enhanced steric effects may slow down reaction kinetics in substitution reactions.

Physicochemical Properties

Preparation Methods

Halogenated Pyridine Intermediate Synthesis

The starting point for synthesizing 1-(5-Bromo-2-chloropyridin-3-yl)ethanol is often the halogenated pyridine derivative, specifically 5-bromo-2-chloropyridine or closely related analogs. The selective bromination and chlorination on the pyridine ring are critical steps. Methods reported in patents and literature include:

Selective Bromination : Bromination at the 5-position of 2-chloropyridine is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at undesired positions.

Chlorination : The 2-chloro substituent is typically introduced via chlorination reactions on pyridine or by using commercially available 2-chloropyridine as a starting material.

These halogenated pyridine intermediates serve as the key substrates for subsequent functionalization to introduce the ethanol group.

Alternative Synthetic Routes via Pyrazole Intermediates

Some patent disclosures describe methods involving pyrazole intermediates bearing halogenated pyridine substituents, which can be converted into the target ethanol derivative through multi-step sequences:

Formation of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate : This intermediate is synthesized via condensation and oxidation reactions using potassium persulfate as an oxidizing agent in an acetonitrile system with sulfuric acid catalyst. The oxidant is used in amounts ranging from 1.0 to 2.0 equivalents, optimally 1.3 to 1.7 equivalents, with yields around 75–80%.

Reduction of Pyrazole Carbonyls : Subsequent reduction steps convert ester or carboxylate groups to alcohols, leading to the formation of ethanol-substituted pyridine derivatives.

Reaction Monitoring and Purification : The reactions are typically monitored by chromatographic techniques, and products are purified by recrystallization from aqueous ethanol (50–100% ethanol), with recrystallization temperatures between 50 and 100°C.

Detailed Example from Patent Literature

An example preparation method involves:

Reagents : 3-chloro-2-hydrazinopyridine, sodium ethoxide or sodium tert-butoxide, ethanol or tert-butanol as solvent, and a brominated raw material (denoted as raw material B).

Procedure : The hydrazinopyridine and base are refluxed in solvent, and the brominated raw material is added dropwise over 1 hour, followed by reflux for an additional hour. The reaction mixture is cooled, acidified with glacial acetic acid to pH 6–7, and solvents are removed under reduced pressure.

Isolation : The residue is diluted with water and ethanol, cooled to 0°C, and the product is isolated by filtration and drying.

Yield and Purity : Product yields range from 64% to 79%, with purities above 97%.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation (Bromination) | N-bromosuccinimide or equivalent | Organic solvent (e.g., DCM) | Ambient to reflux | 70–85 | Selective 5-position bromination |

| Chlorination | Chlorinating agents or use of 2-chloropyridine | Various | Ambient to reflux | >80 | Commercially available 2-chloropyridine often used |

| Carbonyl Introduction | Oxidation or formylation | Acetonitrile, others | Ambient to reflux | 60–80 | Prepares 3-oxo or 3-formyl intermediate |

| Reduction to Alcohol | Boron trifluoride etherate + triethylsilane; NaBH4 | DCM/Acetonitrile (1:1–1:2) | Room temp to 50°C | 75–90 | Mild conditions, high selectivity |

| Pyrazole Intermediate Route | Potassium persulfate oxidation, acid catalysis | Acetonitrile | Heated | 75–80 | Multi-step with oxidation and reduction steps |

| Hydrazinopyridine Condensation | Sodium ethoxide or tert-butoxide, reflux | Ethanol or tert-butanol | Reflux | 64–79 | Followed by acidification and crystallization |

Research Findings and Considerations

Oxidizing Agents : Potassium persulfate is favored for oxidation steps due to its strong oxidizing power and controlled reactivity, enabling selective transformations without over-oxidation.

Solvent Choice : Mixed solvent systems such as dichloromethane with acetonitrile provide an optimal environment for reductions involving boron trifluoride etherate and triethylsilane, balancing solubility and reactivity.

Temperature Control : Maintaining reaction temperatures within recommended ranges (room temperature to reflux) is critical for selectivity and yield optimization.

Purification : Recrystallization from aqueous ethanol is effective for isolating high-purity products, with solvent volumes and temperatures carefully controlled to maximize recovery.

Yield Optimization : Adjusting equivalents of reagents, especially oxidants (1.3–1.7 eq), and controlling pH during workup are important parameters for maximizing yield and purity.

Q & A

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays validate these interactions?

- Methodology : Perform molecular docking (AutoDock Vina) to predict binding to pyridine-dependent enzymes. Validate via in vitro assays: measure IC₅₀ in kinase inhibition assays or use fluorescence polarization for receptor binding. Compare with analogs (e.g., 2-chloro vs. 2-fluoro derivatives) to establish SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.